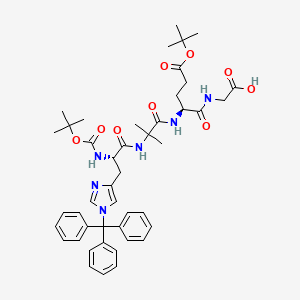
Boc-his(trt)-aib-glu(otbu)-gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-his(trt)-aib-glu(otbu)-gly-OH is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a sequence of amino acids, each protected by specific groups to prevent unwanted reactions during synthesis. The full name of the compound is N-α-t.-Boc-N-im-trityl-L-histidine-α-aminoisobutyric acid-γ-tert-butyl ester-L-glutamic acid-glycine-OH. This compound is often used in research and development for creating more complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-his(trt)-aib-glu(otbu)-gly-OH involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of the amino acids using Boc (tert-butoxycarbonyl) and Trt (trityl) groups. These protecting groups prevent the amino acids from reacting prematurely.
Protection of Histidine: Histidine is protected using Boc and Trt groups to form Boc-His(Trt)-OH.
Coupling with Aminoisobutyric Acid: The protected histidine is then coupled with aminoisobutyric acid (Aib) using a coupling reagent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Addition of Glutamic Acid: The next step involves adding γ-tert-butyl ester-L-glutamic acid (Glu(otbu)) to the growing peptide chain.
Final Coupling with Glycine: The final step is the addition of glycine (Gly) to complete the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Boc-his(trt)-aib-glu(otbu)-gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of Boc and Trt protecting groups using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling reagents like DCC or HBTU.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove Boc and Trt groups.
Coupling: DCC or HBTU are used for peptide bond formation.
Hydrolysis: Acidic or basic conditions can be used to cleave ester bonds.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, intermediate peptides during synthesis, and the final peptide product .
Scientific Research Applications
Boc-his(trt)-aib-glu(otbu)-gly-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of synthetic peptides for research and development.
Mechanism of Action
The mechanism of action of Boc-his(trt)-aib-glu(otbu)-gly-OH involves its ability to form stable peptide bonds, allowing for the creation of longer peptide chains. The protecting groups (Boc and Trt) prevent unwanted side reactions during synthesis, ensuring the integrity of the final peptide product. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.
Comparison with Similar Compounds
Similar Compounds
Boc-His(Trt)-OH: A protected histidine derivative used in peptide synthesis.
Boc-Aib-OH: A protected aminoisobutyric acid derivative.
Boc-Glu(otbu)-OH: A protected glutamic acid derivative.
Uniqueness
Boc-his(trt)-aib-glu(otbu)-gly-OH is unique due to its specific sequence of amino acids and the combination of protecting groups used. This allows for the synthesis of complex peptides with high precision and purity.
Properties
Molecular Formula |
C45H56N6O9 |
|---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)/t34-,35-/m0/s1 |
InChI Key |
OCRJCXTZCKCRBO-PXLJZGITSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


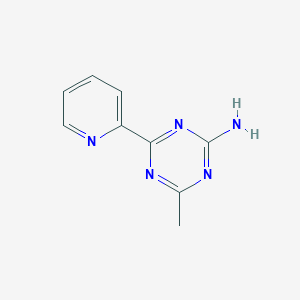
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)
![2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B12536099.png)

![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
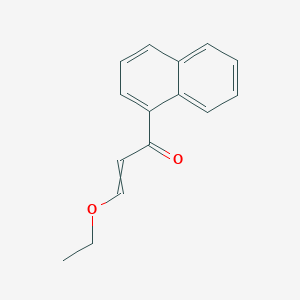
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
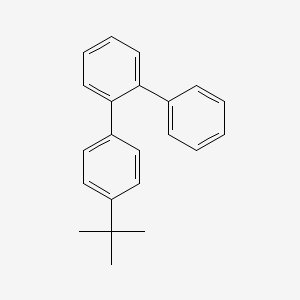
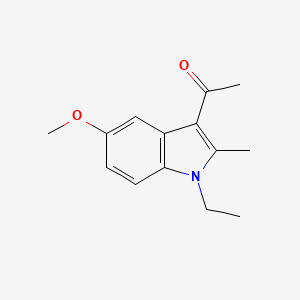
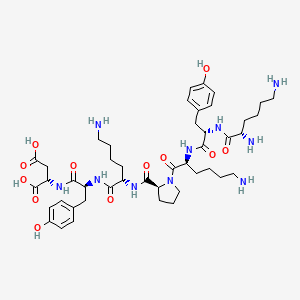
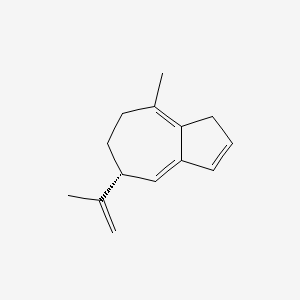
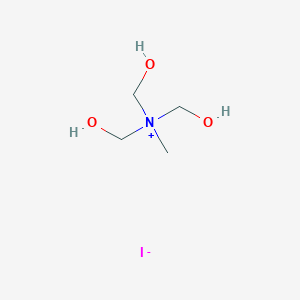
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

